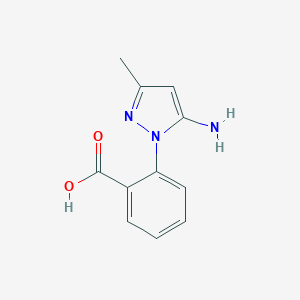

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid

Description

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJZUIGBRUXITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The cyclocondensation method leverages the reaction between substituted hydrazines and 1,3-diketones or β-keto esters to form the pyrazole ring. For this compound, methyl-substituted hydrazines (e.g., methylhydrazine) react with a β-keto benzoic acid derivative (e.g., 2-carboxybenzoylacetate) under acidic or basic conditions.

Key Steps :

-

Formation of the Pyrazole Ring : The hydrazine attacks the carbonyl groups of the β-keto ester, followed by cyclization and dehydration.

-

Amination : Introduction of the amino group at the 5-position of the pyrazole via nitration followed by reduction or direct substitution.

Example Protocol :

-

Reactants : Methylhydrazine (1.2 equiv), 2-carboxybenzoylacetate (1.0 equiv)

-

Conditions : Reflux in ethanol with catalytic acetic acid (12 h)

-

Yield : 68–72% (crude), purified via recrystallization (ethanol/water)

Optimization Challenges

-

Regioselectivity : Competing formation of 3-methyl vs. 5-methyl pyrazole isomers requires careful control of reaction pH and temperature.

-

Amino Group Introduction : Direct nitration of the pyrazole ring risks over-nitration; catalytic hydrogenation (Pd/C, H₂) is preferred for reduction.

Post-Functionalization Strategies

Suzuki-Miyaura Coupling

This method involves coupling a halogenated benzoic acid (e.g., 2-bromobenzoic acid) with a pre-formed 5-amino-3-methylpyrazole boronic ester.

Procedure :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DME/H₂O (4:1), 80°C, 8 h

-

Yield : 65–70%

Advantages : High regiocontrol and compatibility with sensitive functional groups.

Nucleophilic Aromatic Substitution

A halogen atom at the 2-position of benzoic acid reacts with 5-amino-3-methylpyrazole under basic conditions.

Example :

-

Substrate : 2-fluorobenzoic acid

-

Conditions : DMF, K₂CO₃, 120°C, 24 h

-

Yield : 55–60%

Limitations : Limited to electron-deficient aryl halides and prolonged reaction times.

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Suzuki Coupling | Nucleophilic Substitution |

|---|---|---|---|

| Yield (%) | 68–72 | 65–70 | 55–60 |

| Purity (%) | 95–98 | 97–99 | 90–93 |

| Reaction Time (h) | 12 | 8 | 24 |

| Scalability | Moderate | High | Low |

| Cost Efficiency | High | Moderate | Low |

Critical Considerations for Industrial Production

Solvent and Catalyst Selection

-

Cyclocondensation : Ethanol or water reduces environmental impact but may compromise yield.

-

Suzuki Coupling : Pd catalysts are expensive but recyclable via ligand engineering.

Purification Techniques

-

Chromatography : Effective for small-scale batches but impractical industrially.

-

Recrystallization : Preferred for bulk production (solvent: ethanol/water).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% while maintaining yields (>70%).

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer, improving consistency in large-scale batches.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that aminopyrazole derivatives, including 2-(5-amino-3-methyl-pyrazol-1-yl)-benzoic acid, exhibit significant anti-inflammatory properties. Studies have demonstrated that these compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation. For instance, compounds derived from 5-amino-pyrazoles have been shown to inhibit pro-inflammatory cytokine release in LPS-stimulated models, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Various studies have reported that aminopyrazole derivatives demonstrate cytotoxic activity against multiple cancer cell lines. Specifically, derivatives of 5-amino-pyrazoles have been synthesized and tested for their ability to inhibit tumor cell proliferation. For example, certain derivatives showed IC₅₀ values in the nanomolar range against cervical and prostate cancer cells, indicating potent antiproliferative effects .

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5AP Derivative A | HeLa | 0.283 |

| 5AP Derivative B | DU 205 | 0.32 |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial efficacy against various bacterial strains. In vitro studies utilizing the agar diffusion method revealed that certain derivatives exhibit larger inhibition zones compared to standard antibiotics such as ampicillin . This dual activity underscores the versatility of this compound in therapeutic applications.

Synthetic Chemistry Applications

The synthesis of complex pyrazole derivatives often employs this compound as a key intermediate. Its reactivity allows for the construction of fused heterocycles with potential biological activity. For example, reactions involving this compound have led to the development of pyrazolo[3,4-b]pyridines and other fused structures that possess notable cytotoxicity against various cancer cell lines .

Neuroinflammation Study

A study published in Molecules highlighted the efficacy of aminopyrazole derivatives in reducing oxidative stress and inflammation in neuronal cells. The findings indicated that treatment with these compounds significantly lowered TNF-alpha levels in LPS-stimulated BV-2 cells, suggesting their potential use in treating neuroinflammatory conditions .

Anticancer Evaluation

In a comparative study assessing the cytotoxicity of various aminopyrazole derivatives against cancer cell lines, researchers found that modifications to the pyrazole ring significantly influenced their antiproliferative activity. The study concluded that specific substitutions could enhance the selectivity and potency of these compounds against cancer cells .

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors related to the compound’s therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of Benzoic Acid Derivatives as Fluorescence Probes

| Compound | Substituent | Key Application |

|---|---|---|

| APF | Xanthenone + 4'-aminophenoxy | ROS detection (e.g., •OH, ONOO⁻, ClO⁻) |

| HPF | Xanthenone + 4'-hydroxyphenoxy | ROS detection (•OH, ONOO⁻) |

| Target Compound | 5-Amino-3-methyl-pyrazole | Aminopyrazole synthesis |

Anti-inflammatory Agents: Sulfonated Benzoic Acids and Aspirin Analogs

2-(Sulfooxy)benzoic acid, a metabolite of Aspergillus species, shares structural similarities with aspirin (2-(acetoxy)benzoic acid) and salicylic acid (2-hydroxybenzoic acid). These compounds inhibit cyclooxygenases (COXs), providing anti-inflammatory and analgesic effects. In contrast, this compound lacks the ester or hydroxyl groups critical for COX inhibition. However, its pyrazole moiety may confer distinct pharmacological properties, such as interactions with nitrogen-rich biological targets .

Another novel benzoic acid derivative, (S)-2-(2-hydroxypropanamido)benzoic acid, exhibits superior anti-inflammatory and analgesic activity to aspirin at 100 mg/kg without causing gastric ulcers. This highlights how substituent modifications (e.g., hydroxypropanamido vs. pyrazole) dramatically alter efficacy and safety profiles .

Table 2: Anti-inflammatory Benzoic Acid Derivatives

| Compound | Substituent | Bioactivity | Ulcerogenic Effect |

|---|---|---|---|

| Aspirin | 2-(Acetoxy) | COX inhibition, analgesic | Yes |

| 2-(Sulfooxy)benzoic acid | 2-Sulfooxy | Potential anti-inflammatory (COX?) | Not reported |

| (S)-2-(2-hydroxypropanamido)benzoic acid | 2-Hydroxypropanamido | High anti-inflammatory/analgesic | No |

| Target Compound | 5-Amino-3-methyl-pyrazole | Not reported (synthetic intermediate) | N/A |

Antimicrobial Thiourea Derivatives

Several phenoxymethyl-benzoic acid thioureides, such as 2-(4-methoxyphenoxy-methyl)benzoic acid and 2-(4-chlorophenoxymethyl)benzoic acid, exhibit antimicrobial activity. These compounds derive their bioactivity from electron-withdrawing or donating groups (e.g., -Cl, -OCH₃) on the phenoxy moiety.

Table 3: Antimicrobial Benzoic Acid Derivatives

| Compound | Substituent | Key Antimicrobial Activity |

|---|---|---|

| 2-(4-Chlorophenoxymethyl)benzoic acid | 4-Cl-phenoxymethyl | Broad-spectrum microbicidal |

| 2-(4-Fluorophenoxymethyl)-benzoic acid | 4-F-phenoxymethyl | Antifungal/bacterial |

| Target Compound | 5-Amino-3-methyl-pyrazole | Unknown (synthetic use) |

Pyrazole-Containing Analogs

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-benzoic acid hybrid with a benzoylamino-acrylic acid side chain. The absence of the acrylic acid group in this compound limits direct pharmacological comparison but underscores the structural diversity achievable with pyrazole modifications .

Biological Activity

2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Anti-cancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 to 14.65 μM .

- Microtubule Destabilization : Some studies indicate that pyrazole derivatives can act as microtubule-destabilizing agents, which is crucial for their anticancer properties. This mechanism leads to apoptosis in cancer cells by disrupting mitotic spindle formation .

- Anti-inflammatory Effects : Similar compounds have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory diseases .

Biological Activity Summary Table

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, including MDA-MB-231 and HepG2. The results indicated that several derivatives exhibited promising antiproliferative activity, leading to further investigations into their mechanisms of action .

- Microtubule Destabilization : Research focused on the microtubule assembly inhibition showed that specific pyrazole derivatives could effectively disrupt microtubule dynamics at concentrations as low as 20 μM, supporting their potential as chemotherapeutic agents .

- Anti-inflammatory Mechanisms : In vivo studies demonstrated that similar pyrazole compounds could significantly reduce inflammation markers in animal models, suggesting their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and benzoic acid precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical. Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) coupled with UV detection at 254 nm .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzoic acid) and pyrazole NH₂ signals (δ 5.5–6.5 ppm). The methyl group on pyrazole appears as a singlet (~δ 2.3 ppm).

- IR : Look for carboxylic acid O–H stretching (~2500–3300 cm⁻¹), C=O (~1680 cm⁻¹), and N–H bending (~1600 cm⁻¹) .

- Compare experimental data with computed spectra (e.g., using Gaussian or ACD/Labs) for validation.

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXS for structure solution, SHELXL for refinement). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution to 0.8 Å. Analyze hydrogen-bonding networks (e.g., between carboxylic acid and pyrazole NH₂ groups) to confirm tautomeric forms .

Advanced Research Questions

Q. How can computational modeling predict the solubility and bioavailability of this compound?

- Methodological Answer :

- Solubility : Use COSMO-RS or Hansen solubility parameters to estimate solubility in polar/nonpolar solvents.

- Bioavailability : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess membrane permeability. Validate predictions experimentally via shake-flask solubility tests (UV-Vis quantification) and Caco-2 cell monolayer assays .

- Data Contradiction Tip : If MD results conflict with experimental solubility, re-evaluate force field parameters or consider polymorphic forms (e.g., hydrate vs. anhydrate).

Q. What strategies are effective for analyzing metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) at 37°C. Quench reactions with ice-cold acetonitrile at 0, 15, 30, and 60 min. Quantify parent compound degradation via LC-MS/MS (MRM transitions optimized for m/z 248 → 132). Calculate half-life (t₁/₂) using first-order kinetics .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS, Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation at the pyrazole ring or glucuronidation of the carboxylic acid group) .

Q. How can structural analogs inform SAR studies for target binding affinity?

- Methodological Answer :

- Analog Synthesis : Replace the 3-methyl group on pyrazole with bulkier substituents (e.g., ethyl, isopropyl) or modify the benzoic acid moiety (e.g., esterification).

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure KD values against targets (e.g., kinases or GPCRs). Compare with computational docking results (AutoDock Vina) to refine binding hypotheses .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational solubility predictions and experimental results?

- Methodological Answer :

- Re-evaluate Solvent Models : Ensure simulations account for solvent polarity and ionization (e.g., pH-dependent deprotonation of the carboxylic acid group).

- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to detect polymorphic forms. Amorphous phases often exhibit higher solubility than crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.